molecular formula C24H27N3O3 B2599956 ethyl 4-(2-(1-benzyl-1H-indol-3-yl)acetyl)piperazine-1-carboxylate CAS No. 922126-37-2

ethyl 4-(2-(1-benzyl-1H-indol-3-yl)acetyl)piperazine-1-carboxylate

Cat. No. B2599956
CAS RN: 922126-37-2
M. Wt: 405.498
InChI Key: QRRPXDFGOARGOY-UHFFFAOYSA-N
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Description

Indole derivatives are essential entities and could be found in many natural products like indole alkaloids, fungal, and marine organisms . They are frequently used in the synthesis of various organic compounds due to their biological and pharmaceutical activities .


Synthesis Analysis

Indole derivatives are often synthesized using Multicomponent reactions (MCRs), a one-step convergent and sustainable strategy wherein more than two starting materials combine through covalent bonds to afford a single product . This method decreases the deployment of solvents and energy essential for the purification of intermediates .


Chemical Reactions Analysis

Indole derivatives are often involved in multicomponent reactions (MCRs) for the synthesis of a variety of heterocyclic compounds . The reaction of 1H-indole-3-carbaldehyde with CH acids or 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one, through the Knoevenagel reaction prepared 2-(1H-indol-3-ylmethylidene)malononitrile or 4-(1H-indol-3-ylmethylidene)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one .

Scientific Research Applications

Cancer Treatment

Indole derivatives, such as the compound , have been found to be biologically active and have been used in the treatment of cancer cells . They show various biologically vital properties and have attracted increasing attention in recent years .

Antimicrobial Applications

Indole derivatives have also been used as antimicrobial agents . They have shown effectiveness against a variety of microbes, making them a valuable tool in the fight against infectious diseases .

Treatment of Various Disorders

These compounds have been used in the treatment of various disorders in the human body . This broad range of applications makes them a versatile tool in the field of medicine .

Anti-inflammatory Applications

Indole derivatives have shown anti-inflammatory properties . This makes them potentially useful in the treatment of conditions characterized by inflammation .

Antiviral Applications

Indole derivatives have shown antiviral properties . They have been used as antiviral agents, showing inhibitory activity against various viruses .

Antidiabetic Applications

Indole derivatives have also shown potential in the treatment of diabetes . They have been used as antidiabetic agents, providing another avenue for the treatment of this widespread condition .

Antimalarial Applications

Indole derivatives have been used in the treatment of malaria . Their antimalarial properties make them a valuable tool in the fight against this disease .

Anticholinesterase Activities

Indole derivatives have shown anticholinesterase activities . This makes them potentially useful in the treatment of conditions such as Alzheimer’s disease .

properties

IUPAC Name

ethyl 4-[2-(1-benzylindol-3-yl)acetyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N3O3/c1-2-30-24(29)26-14-12-25(13-15-26)23(28)16-20-18-27(17-19-8-4-3-5-9-19)22-11-7-6-10-21(20)22/h3-11,18H,2,12-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRRPXDFGOARGOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)CC2=CN(C3=CC=CC=C32)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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